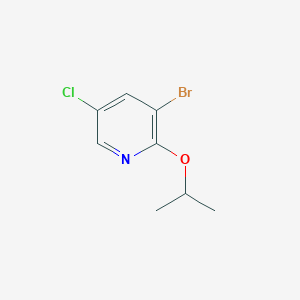

3-Bromo-5-chloro-2-isopropoxypyridine

Description

Significance of Pyridine (B92270) Derivatives as Chemical Building Blocks

Pyridine derivatives are indispensable building blocks in contemporary organic synthesis, largely due to their widespread presence in pharmaceuticals, agrochemicals, and functional materials. guidechem.comchemimpex.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which is crucial for molecular interactions with biological targets like enzymes and receptors. nbinno.com This makes the pyridine scaffold a privileged structure in medicinal chemistry, often used to improve the potency, selectivity, and pharmacokinetic properties of drug candidates. nbinno.com

In agrochemicals, many herbicides, insecticides, and fungicides incorporate the pyridine ring. chemimpex.comnbinno.com Furthermore, functionalized pyridines serve as essential ligands in transition-metal catalysis and as components in the synthesis of dyes and specialized polymers. chemimpex.comnbinno.com The ability to selectively introduce different functional groups at various positions on the ring allows chemists to fine-tune the steric and electronic properties of a molecule, making pyridines a highly versatile platform for chemical innovation.

Overview of Halogenation and Alkoxylation in Pyridine Functionalization

The functionalization of the pyridine ring is often challenging due to its electron-deficient nature, which makes it less reactive towards typical electrophilic aromatic substitution compared to benzene (B151609). innospk.com Halogenation and alkoxylation are two key strategies used to overcome these challenges and introduce valuable functional handles.

Halogenation —the introduction of fluorine, chlorine, bromine, or iodine—is a vital transformation. Halogen atoms serve as versatile synthetic handles that can be readily converted into other functional groups through reactions like cross-coupling (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitution, or metalation. innospk.com Direct halogenation of pyridine often requires harsh conditions and can lead to mixtures of products. innospk.com Consequently, chemists have developed numerous strategies for regioselective halogenation, including the use of pyridine N-oxides or directed ortho-metalation techniques. The presence of multiple, different halogens on a single pyridine ring offers the potential for sequential, selective reactions.

Alkoxylation , the introduction of an alkoxy group (-OR), is typically achieved through nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, at the 2- or 4-position of the pyridine ring. This process is facilitated by the electron-withdrawing nature of the ring nitrogen. The resulting alkoxy-substituted pyridines are important intermediates; the alkoxy group itself can modify the electronic properties of the ring and is a common feature in many final products.

Positioning of 3-Bromo-5-chloro-2-isopropoxypyridine within Contemporary Synthetic Chemistry

This compound is a highly functionalized pyridine derivative that serves as a specialized building block in multi-step organic synthesis. Its structure is strategically designed to allow for selective, sequential modification, making it a valuable intermediate in the synthesis of complex target molecules, particularly in the pharmaceutical and agrochemical sectors. chemimpex.comnbinno.comsincerechemical.com

The probable synthetic route to this compound involves starting with a precursor like 3-bromo-5-chloro-2-hydroxypyridine. The isopropoxy group can then be introduced via a Williamson ether synthesis, a standard method for forming ethers. google.com

The value of this compound lies in the distinct reactivity of its substituents:

Isopropoxy Group at C2: This electron-donating group can influence the reactivity and regioselectivity of subsequent reactions on the pyridine ring.

Bromine Atom at C3: The C-Br bond is a key site for transition-metal-catalyzed cross-coupling reactions. It is generally more reactive than the C-Cl bond under these conditions, allowing for the selective introduction of aryl, alkyl, or alkynyl groups at this position. google.com

This differential reactivity allows chemists to use this compound as a linchpin in convergent synthetic strategies, adding different molecular fragments in a controlled, stepwise manner to build complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1289133-38-5 ambeed.combldpharm.comchemicalbook.com |

| Molecular Formula | C8H9BrClNO bldpharm.com |

| Molecular Weight | 250.52 g/mol ambeed.combldpharm.com |

| MDL Number | MFCD22628195 ambeed.combldpharm.com |

| Purity | ≥95% ambeed.comaaronchem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-2-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO/c1-5(2)12-8-7(9)3-6(10)4-11-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZECCSHCCWKPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Chloro 2 Isopropoxypyridine and Its Precursors

Retrosynthetic Disconnection Strategies for the 2-Isopropoxypyridine (B97995) Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 3-bromo-5-chloro-2-isopropoxypyridine, two primary disconnection pathways can be envisioned.

Pathway A: Etherification followed by Halogenation The first approach involves the disconnection of the carbon-halogen bonds, followed by the disconnection of the ether bond.

C-Br and C-Cl Disconnection: This step leads back to 2-isopropoxypyridine as a key intermediate.

C-O Disconnection: Further disconnection of the ether bond points to 2-halopyridine and isopropanol (B130326) as the initial precursors.

While seemingly straightforward, this pathway presents significant regiochemical challenges. The direct halogenation of 2-isopropoxypyridine would likely yield a mixture of products, as the isopropoxy group activates both the 3- and 5-positions for electrophilic attack, making it difficult to selectively introduce bromine at C-3 and chlorine at C-5.

Pathway B: Halogenation followed by Etherification A more synthetically viable strategy involves disconnecting the ether bond first, followed by the halogen substituents.

C-O Disconnection: This initial disconnection points to a 3-bromo-5-chloro-2-halopyridine (e.g., 3-bromo-5-chloro-2-chloropyridine) and an isopropoxide source as the immediate precursors. This is the most common and powerful disconnection for ether synthesis, corresponding to a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr).

C-Br and C-Cl Disconnection: The dihalogenated pyridine (B92270) precursor can be further disconnected to simpler pyridines. This approach allows for the establishment of the halogen substitution pattern on the pyridine ring prior to the introduction of the sterically bulky and sensitive isopropoxy group.

This second pathway is generally preferred as it offers superior control over the final substitution pattern. The synthesis often starts with a pyridine derivative that already contains some of the required functionality or a directing group that facilitates the regioselective introduction of the halogens. advancechemjournal.comlakotalakes.com

Approaches to Regioselective Halogen Introduction (Bromination and Chlorination)

The introduction of halogen atoms at specific positions on the pyridine ring is a critical step in the synthesis of the target molecule. The electron-deficient nature of pyridine makes electrophilic halogenation more difficult than for benzene (B151609), often requiring harsh conditions. nih.gov However, the regioselectivity can be controlled through various strategies.

Directed halogenation relies on the influence of existing functional groups on the pyridine ring to guide the incoming halogen to a specific position.

Substituent-Directed Halogenation: Starting with a substituted pyridine, such as a pyridin-2-ol or a pyridin-2-amine, is a common strategy. For instance, the synthesis could commence with 5-chloropyridin-2-amine. The amino group at C-2 directs electrophilic bromination to the C-3 position. Following bromination, the amino group can be converted into a good leaving group (e.g., a diazonium salt) and subsequently substituted to install the final functionality at the C-2 position. A similar strategy is employed in the synthesis of 2-bromo-5-chloro-3-fluoropyridine (B79493), where 5-chloro-3-fluoropyridin-2-amine is treated with HBr and a nitrite (B80452) source to replace the amine with bromine. chemicalbook.com

N-Oxide Strategy: The formation of a pyridine N-oxide electronically alters the ring, activating the 2- and 6-positions for nucleophilic attack and the 4-position for electrophilic attack. This method provides a powerful tool for introducing substituents that are otherwise difficult to install. nih.govnih.gov A halogenation reaction can be performed on the N-oxide, followed by deoxygenation to yield the desired halopyridine.

This approach involves the stepwise introduction of bromine and chlorine. The order of introduction and the choice of starting material are crucial for success. A plausible synthetic route could begin with a precursor like 3-bromo-5-chloropyridin-2-ol . This intermediate already possesses the correct halogenation pattern. The hydroxyl group can then be converted into a better leaving group, such as a chloride, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This yields 3-bromo-2,5-dichloropyridine , a key precursor primed for the final etherification step.

| Precursor | Reagent(s) | Product | Purpose |

| 5-Chloropyridin-2-amine | 1. Br₂ | 3-Bromo-5-chloropyridin-2-amine | Regioselective bromination directed by the amino group. |

| 3-Bromo-5-chloropyridin-2-amine | 1. NaNO₂, HBr | 2,3-Dibromo-5-chloropyridine | Conversion of amine to bromo via Sandmeyer-type reaction. |

| 3-Bromo-5-chloropyridin-2-ol | POCl₃ | 3-Bromo-2,5-dichloropyridine | Conversion of hydroxyl to a chloro leaving group. |

This table presents plausible, generalized steps for achieving the desired halogenation pattern based on established chemical principles.

Etherification Reactions: Formation of the 2-Isopropoxy Moiety

The final key transformation is the installation of the isopropoxy group at the C-2 position of the 3-bromo-5-chloro-pyridine scaffold. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

The SNAr mechanism is highly effective for substituting leaving groups at the 2- and 4-positions of a pyridine ring. stackexchange.comwikipedia.org The reaction proceeds through a two-step addition-elimination sequence.

Nucleophilic Attack: The nucleophile, in this case, the isopropoxide anion (⁻O-iPr), attacks the electrophilic carbon atom at the C-2 position, which bears a good leaving group (e.g., Cl). This step disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Stabilization and Elimination: The negative charge of the Meisenheimer complex is resonance-stabilized, with one of the key resonance structures placing the charge on the electronegative ring nitrogen atom. stackexchange.com This stabilization is a crucial factor favoring substitution at the C-2 and C-4 positions. In the final step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the 2-isopropoxy product.

The presence of the electron-withdrawing bromo and chloro groups at the C-3 and C-5 positions further activates the ring toward nucleophilic attack, facilitating the SNAr reaction. masterorganicchemistry.com

The successful synthesis of this compound via SNAr depends on carefully optimized reaction conditions. The reaction involves treating a precursor like 3-bromo-2,5-dichloropyridine with an isopropoxide source.

| Parameter | Condition | Rationale |

| Nucleophile Source | Sodium isopropoxide or Potassium isopropoxide | Generated in situ by reacting isopropanol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, THF) | These solvents effectively solvate the cation of the alkoxide salt without solvating the nucleophile, enhancing its reactivity. |

| Temperature | Elevated temperatures (e.g., 50-100 °C) | Often required to overcome the activation energy for the disruption of aromaticity in the first step of the SNAr mechanism. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents reaction of the strong base and nucleophile with atmospheric moisture and oxygen. |

The regioselectivity of this reaction is high, as the isopropoxide will preferentially attack the C-2 position over the C-5 position. This is because the negative charge of the Meisenheimer complex formed from C-2 attack is stabilized by the adjacent ring nitrogen, an effect not present for attack at C-5. stackexchange.com

Organometallic Intermediates in Pyridine Functionalization

Organometallic reagents are powerful tools for the C-H activation and functionalization of pyridine scaffolds. These methods allow for the introduction of various substituents at specific positions, which is often challenging to achieve through classical electrophilic aromatic substitution due to the electron-deficient nature of the pyridine ring. nih.govyoutube.com

Directed ortho-metalation (DoM) is a potent strategy for the regioselective deprotonation of aromatic and heteroaromatic rings. wikipedia.org The reaction is guided by a Directed Metalation Group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium base. wikipedia.orgbaranlab.org This coordination brings the base into proximity with a specific ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate, which can then be trapped by an electrophile. wikipedia.org

In pyridine systems, the application of DoM can be complicated by the competitive nucleophilic addition of the organolithium reagent to the C2 or C4 positions of the ring. baranlab.orgharvard.edu However, the use of appropriate directing groups and carefully chosen bases can make the ortho-lithiation highly efficient. harvard.edu Strong DMGs for pyridine systems include carboxamides, carbamates, and halogen atoms. harvard.edunih.gov

The choice of base is critical. While powerful alkyllithiums like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) are common, lithium amide bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often preferred for pyridines to minimize nucleophilic addition. znaturforsch.com Recent advancements have introduced highly hindered magnesium-based reagents, like TMPMgCl·LiCl, which can effectuate the directed metalation of electron-poor heteroarenes with excellent functional group tolerance. harvard.edu

A one-pot procedure involving DoM, boronation, and subsequent Suzuki-Miyaura cross-coupling has been developed as a general method for synthesizing azabiaryls from chloro-, fluoro-, and O-carbamoyl pyridines. nih.gov This approach circumvents the often-problematic isolation of unstable pyridyl boronic acids. nih.gov

Table 1: Examples of Directed ortho-Metalation in Pyridine Derivatives

| Pyridine Substrate | Directing Group (DMG) | Base / Conditions | Position of Metalation | Subsequent Electrophile | Product | Ref |

|---|---|---|---|---|---|---|

| 3-Bromopyridine | Bromo | LDA, -95 °C | 4 | ZnCl₂, then 4-nitrophenyl iodide | 3-Bromo-4-(4-nitrophenyl)pyridine | znaturforsch.com |

| 2-Chloropyridine | Chloro | LiTMP, ZnCl₂, RT, 2h | 3 | I₂ | 2-Chloro-3-iodopyridine (in mixture) | youtube.com |

| Pyridine-3-carboxamide | Carboxamide | LDA | 4 | B(OiPr)₃, then H₂O₂ | 4-Hydroxy-3-picolinamide | nih.gov |

This table is generated based on data presented in the text and is for illustrative purposes.

Halogen-lithium exchange is another fundamental method for generating organolithium intermediates from organic halides. wikipedia.org This reaction is particularly useful for preparing lithiated pyridines that are not readily accessible via direct deprotonation. dur.ac.uk The exchange is an equilibrium process, and its rate is typically very fast, often exceeding the rates of competing reactions like nucleophilic addition. wikipedia.org The general reactivity trend for the halogen is iodine > bromine > chlorine. wikipedia.org

The reaction is usually performed at low temperatures (-78 °C to -100 °C) using alkyllithium reagents such as n-BuLi or tert-butyllithium (B1211817) (t-BuLi) to prevent side reactions. dur.ac.ukgoogle.com The resulting pyridyllithium species is a potent nucleophile and can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides). wikipedia.orgresearchgate.net

This method allows for selective functionalization. For instance, in di- or polyhalogenated pyridines, the halogen at the most acidic position or the most reactive halogen (iodine or bromine over chlorine) can be selectively exchanged. acs.org A patent describes the treatment of a 3-bromo-5-chloro-substituted pyridine derivative with t-butyllithium at -70°C to achieve a halogen-lithium exchange, presumably at the bromine position, before quenching the reaction. google.com Continuous flow setups using Barbier conditions (performing the exchange in the presence of the electrophile) have been developed to functionalize (hetero)arenes bearing sensitive functional groups that would not be tolerated under standard batch conditions. researchgate.net

Table 2: Halogen-Lithium Exchange Reactions on Pyridine Scaffolds

| Halopyridine Substrate | Reagent | Conditions | Lithiated Intermediate | Electrophile | Product | Ref |

|---|---|---|---|---|---|---|

| 2,5-Dibromopyridine | n-BuLi | Ether, -70 °C | 5-Bromo-2-lithiopyridine | CO₂ then H⁺ | 5-Bromopicolinic acid | acs.org |

| 3-Bromo-5-chloropyridine derivative | t-BuLi | Diisopropylether, -70 °C | 5-Chloro-3-lithiopyridine derivative | H⁺ | 5-Chloropyridine derivative | google.com |

This table is generated based on data presented in the text and is for illustrative purposes.

Grignard reagents (R-MgX) are organomagnesium compounds that serve as powerful carbon nucleophiles in organic synthesis. byjus.com They are typically prepared by reacting an organic halide with magnesium metal in an aprotic ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgchemguide.co.uk The reaction proceeds via a radical mechanism on the surface of the magnesium metal. byjus.comutexas.edu

The formation of Grignard reagents from halopyridines can be more challenging than from their carbocyclic analogues due to potential side reactions. dur.ac.uk However, the use of activating agents like iodine or 1,2-dibromoethane (B42909) can help initiate the reaction by cleaning the passivating magnesium oxide layer from the metal surface. wikipedia.org An alternative and valuable route to pyridyl Grignard reagents, especially when direct formation is difficult, is through a halogen-magnesium exchange reaction, for example, by treating an iodopyridine with a pre-formed Grignard reagent like ethylmagnesium bromide. dur.ac.ukresearchgate.net

Pyridyl Grignard reagents are versatile intermediates. They readily react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form alcohols and carboxylic acids, respectively. chemguide.co.uk They are also extensively used in transition-metal-catalyzed cross-coupling reactions (e.g., Kumada coupling) to form new carbon-carbon bonds with other organic halides, a common strategy for building complex molecular scaffolds. researchgate.netresearchgate.net

Table 3: Formation and Reactivity of Pyridyl Grignard Reagents

| Precursor | Method of Formation | Grignard Reagent | Reactant | Catalyst | Product Type | Ref |

|---|---|---|---|---|---|---|

| Iodopyridine | Halogen-Mg Exchange (with EtMgBr) | Pyridylmagnesium bromide | N/A | N/A | Grignard Reagent | dur.ac.uk |

| Halogenated Pyrimidine | Direct reaction with Mg | Pyrimidyl Grignard reagent | Electrophile | N/A | Addition Product | researchgate.net |

This table is generated based on data presented in the text and is for illustrative purposes.

Synthesis of Key Halogenated Pyridine Precursors

The synthesis of this compound inherently relies on the availability of appropriately halogenated pyridine precursors. The electron-deficient nature of the pyridine ring makes electrophilic halogenation significantly more difficult than for benzene, often requiring harsh conditions such as high temperatures. nih.govyoutube.com

Various strategies have been developed to synthesize polychlorinated and brominated pyridines. For instance, direct vapor-phase chlorination or bromination at high temperatures can be used but may lack regioselectivity, leading to mixtures of isomers. youtube.com A more controlled approach involves the functionalization of pre-existing pyridine derivatives. Pyridine N-oxides, for example, are more susceptible to electrophilic substitution than the parent pyridine. nih.gov

Synthetic routes often involve multiple steps of substitution and functional group manipulation. A common precursor, 5-chloro-3-fluoropyridin-2-amine, can be converted to 2-bromo-5-chloro-3-fluoropyridine via a Sandmeyer-type reaction using hydrobromic acid and sodium nitrite. chemicalbook.com Another documented synthesis involves the bromination of 4-Methyl-5-nitropyridin-2-ol, followed by chlorination with phosphorus oxychloride (POCl₃) to yield 3-bromo-2-chloro-4-methyl-5-nitropyridine. rsc.org This intermediate can then undergo further transformations. For instance, the chloro group at the 2-position can be exchanged for an iodo group using sodium iodide, furnishing 3-bromo-2-iodo-4-methyl-5-nitropyridine. rsc.org

The synthesis of a trifluoromethyl analogue, 3-bromo-5-chloro-2-(trifluoromethyl)pyridine, has been achieved from 3-bromo-5-chloro-2-iodopyridine, highlighting the utility of trihalogenated pyridines as versatile synthetic intermediates. chemicalbook.com The final isopropoxy group in the target molecule is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction, where sodium or potassium isopropoxide displaces a good leaving group, such as a halide (F, Cl, or I), at the C2 position of the pyridine ring.

Table 4: Selected Reactions for the Synthesis of Halogenated Pyridine Precursors

| Starting Material | Reagents | Conditions | Product | Ref |

|---|---|---|---|---|

| 5-Chloro-3-fluoropyridin-2-amine | 1. 48% HBr, 0 °C2. NaNO₂, -10 °C | Diazotization | 2-Bromo-5-chloro-3-fluoropyridine | chemicalbook.com |

| 4-Methyl-5-nitropyridin-2-ol | Br₂, AcOH | Room Temp | 3-Bromo-4-methyl-5-nitropyridin-2-ol | rsc.org |

| 3-Bromo-4-methyl-5-nitropyridin-2-ol | POCl₃, CH₃CN | 75 °C, 19 h | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | rsc.org |

| 3-Bromo-2-chloro-4-methyl-5-nitropyridine | NaI, TMSCl, Propionitrile | 80 °C, 1 h | 3-Bromo-2-iodo-4-methyl-5-nitropyridine | rsc.org |

This table is generated based on data presented in the text and is for illustrative purposes.

Reactivity and Mechanistic Investigations of 3 Bromo 5 Chloro 2 Isopropoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Core

Nucleophilic aromatic substitution is a fundamental reaction class for pyridines, especially when they are adorned with electron-withdrawing groups and good leaving groups. The inherent electron-deficient nature of the pyridine ring facilitates attack by nucleophiles.

Reactivity of Bromine and Chlorine Substituents Towards Various Nucleophiles

In the context of SNAr reactions, the relative reactivity of halogens as leaving groups is an important consideration. Generally, the leaving group ability in SNAr reactions on electron-deficient aromatic systems follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex, which is stabilized by more electronegative substituents.

For 3-Bromo-5-chloro-2-isopropoxypyridine, the chlorine atom at the 5-position would be expected to be more susceptible to nucleophilic attack than the bromine atom at the 3-position, assuming an addition-elimination mechanism. However, the regioselectivity of such reactions is also heavily influenced by the electronic and steric environment of the pyridine ring.

Electronic and Steric Influence of the Isopropoxy Group on SNAr Processes

The 2-isopropoxy group is an electron-donating group, which generally deactivates the pyridine ring towards nucleophilic attack by increasing electron density. However, its position at C-2 can direct incoming nucleophiles. The bulky nature of the isopropoxy group might sterically hinder attack at the adjacent 3-position, potentially favoring substitution at the more remote 5-position. Computational studies on similar systems, such as 2-MeSO2-4-chloropyrimidine, have shown that non-covalent interactions, like hydrogen bonding between a substituent and the incoming nucleophile, can significantly influence the regioselectivity of SNAr reactions nih.gov. While the isopropoxy group is not as strongly interacting as a sulfone group, its steric and electronic presence is a key determinant of reactivity.

Kinetic and Mechanistic Studies of SNAr Transformations

Detailed kinetic and mechanistic studies on this compound are not readily found in the literature. However, studies on analogous compounds, such as the reactions of 1-chloro- and 1-fluoro-2,4-dinitrobenzene (B121222) with biothiols, indicate that the mechanism of SNAr reactions can be complex, sometimes existing on the borderline between a concerted and a stepwise pathway nih.gov. To determine the precise mechanism for the title compound, kinetic experiments measuring reaction rates with various nucleophiles and analysis of substituent effects would be necessary.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines are common substrates in these transformations.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Negishi)

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a versatile method for creating C-C bonds libretexts.org. In dihalogenated substrates, the relative reactivity of the halogens is a key factor in achieving regioselectivity. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. Therefore, in this compound, the C-Br bond at the 3-position would be expected to be more reactive than the C-Cl bond at the 5-position in a Suzuki-Miyaura coupling.

Studies on similar dihalogenated systems have demonstrated the feasibility of selective cross-coupling. For instance, the selective coupling of the C(sp2)–Br bond in the presence of a C(sp3)–Cl bond has been achieved with high selectivity using a Pd(OAc)2/PCy3·HBF4 catalytic system rsc.org. Research on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has also shown that the position of substitution influences the order of reactivity in Suzuki-Miyaura reactions beilstein-journals.org.

A hypothetical Suzuki-Miyaura reaction of this compound with an arylboronic acid is presented in the table below, illustrating the expected selective reaction at the C-Br bond.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Arylboronic Acid | Pd(PPh3)4, Base | 3-Aryl-5-chloro-2-isopropoxypyridine |

Palladium-Catalyzed Carbon-Nitrogen Bond Forming Reactions (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond rsc.orgchemspider.com. Similar to the Suzuki-Miyaura reaction, the reactivity of the halide leaving groups generally follows the trend I > Br > Cl. Consequently, selective amination at the 3-position (C-Br) of this compound would be the expected outcome.

The choice of palladium catalyst and ligand is crucial for the success of Buchwald-Hartwig aminations, especially with less reactive aryl chlorides. Research on the amination of 3-halo-2-aminopyridines has shown that specific ligands, such as RuPhos and BrettPhos, are effective for coupling with primary and secondary amines nih.gov.

The table below illustrates a hypothetical Buchwald-Hartwig amination of the title compound, showcasing the expected regioselectivity.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Primary or Secondary Amine | Pd2(dba)3, Ligand, Base | 3-(Amino)-5-chloro-2-isopropoxypyridine |

Investigation of Steric and Electronic Parameters Affecting Coupling Efficiency and Selectivity

The efficiency and selectivity of cross-coupling reactions involving this compound are critically influenced by both steric and electronic factors. While specific studies on this exact molecule are not extensively documented in publicly available literature, general principles of cross-coupling reactions on substituted halo-pyridines provide a strong basis for understanding its reactivity.

Electronic Effects: The pyridine ring is inherently electron-deficient. This electronic characteristic is further modulated by the substituents. The 2-isopropoxy group is an electron-donating group (EDG) through resonance, increasing the electron density of the ring, particularly at the ortho and para positions. Conversely, the bromo and chloro substituents at the 3- and 5-positions are electron-withdrawing groups (EWGs) through induction, which deactivates the ring towards electrophilic attack but can influence the reactivity of the C-X bonds in cross-coupling reactions. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Negishi coupling, the relative reactivity of the C-Br and C-Cl bonds is a key consideration for selectivity. Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle. This difference in reactivity can often be exploited to achieve selective coupling at the 3-position.

A summary of expected influencing factors is presented in the table below:

| Factor | Influence on Coupling at C3-Br | Influence on Coupling at C5-Cl |

| Electronic | Higher intrinsic reactivity of C-Br bond. | Lower intrinsic reactivity of C-Cl bond. |

| Electron-donating isopropoxy group may slightly increase reactivity. | Electron-withdrawing nature may slightly decrease reactivity. | |

| Steric | Significant hindrance from the adjacent isopropoxy group. | Less steric hindrance compared to the C3 position. |

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. googleapis.com The presence of both activating and deactivating substituents on this compound further complicates its reactivity in EAS.

The 2-isopropoxy group is an activating, ortho-, para-directing group. The 3-bromo and 5-chloro substituents are deactivating, ortho-, para-directing groups. The positions available for substitution on the pyridine ring are C4 and C6.

The directing effects of the substituents on the available positions are as follows:

Position C4: This position is para to the activating isopropoxy group and ortho to the deactivating chloro group.

Position C6: This position is ortho to the activating isopropoxy group and ortho to the deactivating chloro group.

| Reaction | Reagents | Expected Major Product | Rationale |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-bromo-5-chloro-2-isopropoxypyridine | The isopropoxy group directs the electrophile to the para position. |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 4-Bromo-3-bromo-5-chloro-2-isopropoxypyridine or 4,5-Dichloro-3-bromo-2-isopropoxypyridine | The isopropoxy group directs the incoming halogen to the para position. |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid | The isopropoxy group directs the SO₃H group to the para position. |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Likely no reaction | The pyridine ring is strongly deactivated, and the nitrogen can coordinate with the Lewis acid catalyst, further deactivating the ring. bldpharm.com |

Other Significant Transformation Pathways

Beyond coupling and electrophilic substitution reactions, this compound can potentially undergo other transformations characteristic of halogenated pyridines.

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the pyridine ring, exacerbated by the presence of two halogen atoms, makes it susceptible to nucleophilic aromatic substitution. While the C-Br bond is generally more reactive in palladium-catalyzed couplings, the C-Cl bond can also be displaced by strong nucleophiles under appropriate conditions. The isopropoxy group at the 2-position would activate the ring towards nucleophilic attack, particularly at the 5-position (para to the isopropoxy group). A patent for the synthesis of related 3-bromo-5-chloro-pyridines mentions the nucleophilic displacement of a halo-substituent. google.com

Metal-Halogen Exchange: The bromo substituent at the 3-position can undergo metal-halogen exchange with strong organometallic bases like n-butyllithium or Grignard reagents. wikipedia.org This reaction would generate a lithiated or magnesiated pyridine derivative at the 3-position, which can then be reacted with various electrophiles to introduce a wide range of functional groups. A patent describes the regiospecific displacement of a halo-substituent at the 2-position of a related compound via a Grignard reagent in the presence of a phosphine (B1218219) ligand catalyst. google.com This suggests that similar transformations could be applied to the 3-bromo position of the title compound.

Reduction: The bromo and chloro substituents can potentially be removed through reductive dehalogenation using various reducing agents, such as hydrogen gas with a palladium catalyst or other chemical reductants. This would lead to the formation of 2-isopropoxypyridine (B97995) or its partially halogenated derivatives.

A summary of potential transformations is provided in the table below:

| Reaction Type | Reagents | Potential Product(s) |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe, KCN) | 3-Bromo-5-substituted-2-isopropoxypyridine |

| Metal-Halogen Exchange | n-BuLi or i-PrMgCl followed by an electrophile (E) | 3-E-5-chloro-2-isopropoxypyridine |

| Reductive Dehalogenation | H₂, Pd/C | 5-Chloro-2-isopropoxypyridine, 3-Bromo-2-isopropoxypyridine, or 2-Isopropoxypyridine |

Applications of 3 Bromo 5 Chloro 2 Isopropoxypyridine As a Versatile Synthetic Building Block

Construction of Advanced Heterocyclic Systems and Polyaromatic Architectures

The halogenated and alkoxy-substituted pyridine (B92270) core of 3-bromo-5-chloro-2-isopropoxypyridine serves as an excellent scaffold for the construction of more complex fused ring systems and biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science.

Synthesis of Pyrido-fused Ring Systems

The development of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Pyrido[2,3-b]pyrazines, for instance, are a class of nitrogen-containing fused heterocycles that have garnered significant attention due to their diverse biological activities, including their use as fluorescent materials for high-performance OLEDs. nih.gov While direct synthesis from this compound is not extensively documented, established synthetic routes for pyrido[2,3-b]pyrazines suggest a high potential for its application.

A common strategy involves the condensation of a substituted 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. researchgate.netnih.govrsc.org In this context, this compound can be envisioned as a precursor to a key 2,3-diaminopyridine intermediate. Through a series of functional group interconversions, such as amination at the 2-position (displacing the isopropoxy group) and subsequent introduction of an amino group at the 3-position (potentially via the bromo substituent), a suitably substituted diaminopyridine could be generated. This intermediate could then undergo condensation to form a pyrido[2,3-b]pyrazine (B189457) core, carrying the chloro and other substituents into the final fused system.

Another approach involves the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives from a 2-aminopyrazine, an aldehyde, and a 1,3-dicarbonyl compound. nih.govrsc.org Derivatization of this compound to a 2-aminopyridine (B139424) derivative would allow its entry into this powerful synthetic methodology, leading to highly functionalized pyrido-fused systems.

Development of Substituted Biaryl and Heterobiaryl Compounds

The selective reactivity of the bromine and chlorine atoms in this compound makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions, a powerful tool for the formation of C-C bonds and the synthesis of biaryl and heterobiaryl structures. libretexts.org These motifs are central to the design of many pharmaceuticals and advanced materials.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a particularly effective method. libretexts.orgillinois.edu The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective and sequential cross-coupling reactions. The C-Br bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. illinois.edu This allows for the initial coupling of an aryl or heteroaryl boronic acid at the 3-position, leaving the chlorine atom at the 5-position available for a subsequent, different cross-coupling reaction. This stepwise approach provides a high degree of control over the final structure of the biaryl or heterobiaryl product.

The Negishi coupling, which utilizes organozinc reagents, offers another powerful method for the formation of C-C bonds. nih.govnih.gov Similar to the Suzuki-Miyaura coupling, the selective reactivity of the halogen atoms can be exploited to achieve sequential and controlled introduction of different aryl or alkyl groups. Research on related 3-halopyridines has demonstrated the feasibility of such couplings to produce complex biaryl structures. nih.gov

A representative scheme for a sequential Suzuki-Miyaura coupling is shown below:

| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|---|

| 1 | This compound | Arylboronic Acid 1 | Pd catalyst, base | 3-Aryl-5-chloro-2-isopropoxypyridine |

| 2 | 3-Aryl-5-chloro-2-isopropoxypyridine | Arylboronic Acid 2 | Pd catalyst, base | 3,5-Diaryl-2-isopropoxypyridine |

Precursor in Multi-Step Organic Synthesis

Beyond its direct use in constructing heterocyclic and biaryl systems, this compound serves as a valuable starting material in longer, multi-step synthetic sequences, enabling the strategic introduction of a variety of chemical functionalities.

Strategic Introduction of Diverse Functionalities via Derivatization

The isopropoxy group at the 2-position of the pyridine ring can act as a directed metalation group (DMG), facilitating the selective deprotonation of the adjacent C-4 position. uwindsor.cawikipedia.orgnih.govorganic-chemistry.orgbaranlab.org This process, known as directed ortho-metalation (DoM), generates a highly reactive organolithium species that can be quenched with a wide range of electrophiles, allowing for the introduction of new functional groups at the 4-position with high regioselectivity.

The general mechanism for DoM is as follows:

Coordination of a strong lithium base (e.g., n-butyllithium) to the oxygen atom of the isopropoxy group.

Deprotonation of the sterically accessible ortho-position (C-4).

Reaction of the resulting aryllithium intermediate with an electrophile.

This methodology provides a powerful tool for the synthesis of polysubstituted pyridines that would be difficult to access through other means. The newly introduced functional group at the 4-position can then be further manipulated in subsequent synthetic steps.

| Directed Metalation Group | Base | Electrophile (E+) | Resulting Functional Group at C-4 |

|---|---|---|---|

| -O-iPr | n-BuLi | CO2 | -COOH |

| -O-iPr | n-BuLi | R-CHO | -CH(OH)R |

| -O-iPr | n-BuLi | I2 | -I |

| -O-iPr | n-BuLi | (CH3)3SiCl | -Si(CH3)3 |

Utilization in the Synthesis of Complex Molecules

The functional group handles present in this compound make it a valuable intermediate in the total synthesis of complex, biologically active molecules. For example, palladium-catalyzed coupling reactions involving substituted pyridyl intermediates are key steps in the synthesis of corticotropin-releasing factor (CRF) receptor ligands, which are of interest for the treatment of stress-related disorders. nih.gov The ability to selectively functionalize the pyridine ring at multiple positions is crucial for optimizing the pharmacological properties of these complex molecules.

The synthesis of such complex molecules often involves a retrosynthetic approach where a key intermediate, such as a functionalized pyridine, is identified. This compound, with its potential for sequential cross-coupling and directed metalation, represents a versatile starting point for the construction of such key intermediates.

Potential in the Development of Novel Catalysts and Ligands (via derivatization)

The development of new catalysts and ligands is essential for advancing the field of asymmetric synthesis, which is critical for the production of enantiomerically pure pharmaceuticals. Chiral pyridine-containing ligands have emerged as a privileged class of ligands in asymmetric catalysis due to their strong coordination to metal centers and the tunable steric and electronic environment they provide. rsc.orghkbu.edu.hkresearchgate.netacs.org

Through derivatization, this compound can serve as a scaffold for the synthesis of novel chiral ligands. For instance, the bromo and chloro substituents can be replaced with chiral phosphine (B1218219) or amine moieties via nucleophilic substitution or cross-coupling reactions. The isopropoxy group can also be modified or replaced to further tune the ligand's properties. The development of bidentate P,N-ligands, for example, has been shown to be effective in palladium-catalyzed asymmetric allylic substitution reactions. nih.gov

The modular nature of the synthesis of such ligands, starting from a highly functionalized pyridine core like this compound, allows for the rapid generation of a library of ligands with diverse steric and electronic properties. This is crucial for the optimization of catalytic activity and enantioselectivity in a wide range of asymmetric transformations. acs.orgacs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 3-Bromo-5-chloro-2-isopropoxypyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and the electronic environment of each nucleus.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons and the isopropoxy group are distinct and informative.

The pyridine (B92270) ring exhibits two proton signals, appearing as doublets due to coupling with each other. Based on the analysis of analogous structures, the proton at the C4 position is expected to appear at a lower field (higher ppm) than the proton at the C6 position, influenced by the electronic effects of the adjacent halogen substituents.

The isopropoxy group gives rise to two signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The splitting pattern arises from the coupling between the methine proton and the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.10 | d | ~2.5 | H-6 |

| ~7.85 | d | ~2.5 | H-4 |

| ~5.40 | sept | ~6.2 | -OCH(CH₃)₂ |

| ~1.40 | d | ~6.2 | -OCH(CH₃)₂ |

Note: The chemical shifts are predicted based on known data for structurally similar compounds and may vary slightly in experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the attached substituents (bromo, chloro, and isopropoxy groups) and the nitrogen atom. The carbon atom bonded to the electronegative oxygen of the isopropoxy group (C2) is expected to be significantly downfield. The carbons bearing the halogen atoms (C3 and C5) will also show characteristic shifts. The isopropoxy group will exhibit two signals corresponding to the methine carbon and the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | C2 |

| ~147.0 | C6 |

| ~141.0 | C4 |

| ~125.0 | C5 |

| ~115.0 | C3 |

| ~72.0 | -OCH(CH₃)₂ |

| ~22.0 | -OCH(CH₃)₂ |

Note: The chemical shifts are predicted based on known data for structurally similar compounds and may vary slightly in experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from one-dimensional spectra and in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the signals of the H-4 and H-6 protons, confirming their adjacent relationship on the pyridine ring. Another cross-peak would connect the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would show correlations between the H-4 signal and the C-4 signal, the H-6 signal and the C-6 signal, the methine proton signal and the methine carbon signal, and the methyl proton signals and the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the H-6 proton and the C-2, C-4, and C-5 carbons. The methine proton of the isopropoxy group would show a correlation to the C-2 carbon of the pyridine ring, confirming the attachment of the isopropoxy group at this position.

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster for the molecular ion peak, which can be precisely calculated and compared with the experimental data.

Table 3: Predicted HRMS Data for this compound (C₈H₉BrClNO)

| Ion | Calculated m/z |

| [M]⁺ (for ¹²C₈H₉⁷⁹Br³⁵ClNO) | 248.9605 |

| [M+2]⁺ (for ¹²C₈H₉⁸¹Br³⁵ClNO or ¹²C₈H₉⁷⁹Br³⁷ClNO) | 250.9584 |

| [M+4]⁺ (for ¹²C₈H₉⁸¹Br³⁷ClNO) | 252.9564 |

Note: The relative abundances of these isotopic peaks provide a characteristic signature confirming the presence of one bromine and one chlorine atom.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information.

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Progress

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and impurities, as well as for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically employed for pyridine derivatives. researchgate.netijsrst.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The separation principle relies on the differential partitioning of the analyte between the two phases. Due to its halogen and isopropoxy substituents, this compound would be a relatively nonpolar molecule, leading to a significant retention time on a C18 column.

Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, typically with detection by UV absorbance at a wavelength where the pyridine ring absorbs, such as 250-270 nm. sielc.com By injecting standards of known concentration, HPLC can also be used for quantitative analysis to determine the yield of a reaction.

Table 1: Illustrative HPLC Method for Analysis of this compound

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size sielc.com |

| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 265 nm |

| Injection Vol. | 10 µL |

| Expected Rt | ~5-7 min |

This table represents a hypothetical, yet typical, starting point for method development based on common practices for pyridine derivatives. sielc.comhelixchrom.com

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm). This innovation results in significantly higher resolution, greater sensitivity, and much faster analysis times. mdpi.com For the analysis of this compound, especially within a complex reaction mixture containing closely related impurities or isomers, UPLC would offer superior separation efficiency. springernature.com

The enhanced speed allows for high-throughput screening of reaction conditions or rapid purity checks during a multi-step synthesis. x-mol.com A UPLC-MS system would be particularly powerful, coupling the high-resolution separation of UPLC with the mass identification capabilities of a mass spectrometer, providing unambiguous peak identification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Given its structure, this compound is expected to be sufficiently volatile and thermally stable for GC analysis. nih.gov In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a capillary column before being fragmented and detected by a mass spectrometer. researchgate.net

The mass spectrum provides a molecular fingerprint. Under standard Electron Ionization (EI) conditions (70 eV), the molecule would first form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) would confirm the molecular weight. whitman.eduwhitman.edu Subsequent fragmentation provides structural information. For this compound, characteristic fragmentation would likely involve the loss of the isopropyl group, cleavage of the ether bond, and loss of the halogen atoms. nih.govoup.com The presence of bromine and chlorine would be indicated by characteristic isotopic patterns in the molecular ion and bromine/chlorine-containing fragments.

Table 2: Predicted Key Fragments in the GC-MS of this compound

| m/z Value | Identity | Predicted Fragmentation Pathway |

| 251/249/247 | [M]⁺• | Molecular Ion (Isotopic pattern for Br+Cl) |

| 208/206 | [M - C₃H₇]⁺ | Loss of the isopropyl radical |

| 178/176 | [M - C₃H₇O]⁺ | Cleavage of the isopropoxy group |

| 168 | [M - Br]⁺ | Loss of the bromine radical |

| 142 | [M - Br - C₂H₂]⁺ | Loss of bromine followed by acetylene (B1199291) from the ring |

| 77 | [C₅H₄N]⁺ | Pyridine ring fragment (after loss of all substituents) |

This table is a prediction based on established fragmentation principles for aromatic ethers and halogenated pyridines. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. youtube.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure. vscht.cz

For this compound, the IR spectrum would be expected to show several key absorption bands. The aromatic pyridine ring would exhibit C=C and C=N stretching vibrations. pressbooks.pub The presence of the isopropoxy group would be confirmed by C-H stretching from the alkyl portion and a prominent C-O-C ether stretch. udel.edu The carbon-halogen bonds also have characteristic absorptions, although they appear in the lower frequency "fingerprint region" where they can be harder to assign definitively. orgchemboulder.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Pyridine ring) orgchemboulder.com |

| 2980-2940 | C-H stretch | sp³ (Isopropyl group) pressbooks.pub |

| 1580-1450 | C=C / C=N stretch | Aromatic (Pyridine ring) libretexts.org |

| 1250-1200 | C-O-C stretch | Aryl-alkyl ether udel.edu |

| 900-675 | C-H out-of-plane bend | Aromatic substitution pattern orgchemboulder.com |

| 850-550 | C-Cl stretch | Aryl chloride orgchemboulder.comnist.govchemicalbook.com |

| 690-515 | C-Br stretch | Aryl bromide orgchemboulder.comchemicalbook.com |

This table is based on established correlation charts and data for analogous structures.

X-ray Crystallography for Solid-State Structural Determination

While the previously mentioned techniques provide crucial information about connectivity and purity, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional model of the molecule's structure in the solid state. wikipedia.org This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise atomic positions, bond lengths, bond angles, and torsional angles. wikipedia.orgnih.gov

For this compound, obtaining a crystal structure would definitively confirm the substitution pattern on the pyridine ring. It would also reveal details about the conformation of the isopropoxy group relative to the plane of the aromatic ring and provide insight into the intermolecular interactions (e.g., halogen bonding, π-stacking) that govern the crystal packing. researchgate.netrsc.org While no crystal structure for this specific compound is publicly available, analysis of related substituted pyridines in the Cambridge Structural Database shows expected C-N and C-C bond lengths within the ring and predictable C-Br and C-Cl bond distances. nih.gov Such an analysis would provide the ultimate proof of structure for this synthetic intermediate.

Computational and Theoretical Investigations of 3 Bromo 5 Chloro 2 Isopropoxypyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful tools for understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations could provide deep insights into the properties of 3-Bromo-5-chloro-2-isopropoxypyridine. However, a thorough search of academic and research databases did not yield any studies that have applied these methods to this specific compound.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

An analysis of the electronic structure of this compound would involve the calculation of its molecular orbitals. Frontier Molecular Orbital (FMO) theory, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

No published data on the HOMO, LUMO, or the HOMO-LUMO gap for this compound could be located. A hypothetical data table for such findings would appear as follows:

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Reaction Pathway Modeling and Transition State Calculations

Computational modeling can be employed to map out the energetic landscape of chemical reactions involving this compound. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. Such calculations are invaluable for understanding reaction mechanisms and predicting reaction rates. For instance, in nucleophilic substitution reactions, these calculations could determine whether the reaction proceeds via an SNAr or other mechanism.

Specific research detailing reaction pathway modeling or transition state calculations for reactions of this compound is currently absent from the scientific literature.

Prediction of Regioselectivity and Stereoselectivity in Reactions

The pyridine (B92270) ring of this compound has multiple potential sites for reaction. Computational methods can predict the regioselectivity of reactions, such as lithiation or coupling reactions, by calculating the relative energies of the transition states leading to different products. Similarly, if chiral centers are involved or created during a reaction, stereoselectivity can be predicted.

There are no available computational studies that predict the regioselectivity or stereoselectivity of reactions involving this compound.

Prediction of Reactivity Descriptors and Molecular Properties Relevant to Synthesis

Reactivity descriptors derived from quantum chemical calculations provide quantitative measures of a molecule's reactivity and can guide synthetic chemists.

Electrostatic Potential Maps and Fukui Functions for Reaction Site Prediction

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Red areas on an ESP map typically indicate negative potential, prone to electrophilic attack, while blue areas represent positive potential, susceptible to nucleophilic attack. Fukui functions provide a more quantitative measure of the change in electron density at a given point when the total number of electrons in the molecule changes, thereby identifying the most reactive sites for nucleophilic, electrophilic, and radical attack.

No studies containing calculated electrostatic potential maps or Fukui functions for this compound have been published.

Bond Dissociation Energies of C-Halogen Bonds

The relative reactivity of the C-Br and C-Cl bonds in cross-coupling reactions is a critical aspect for synthetic applications. Calculating the Bond Dissociation Energies (BDEs) for the C-Br and C-Cl bonds can predict which halogen is more likely to undergo oxidative addition to a metal catalyst. Generally, C-Br bonds have lower BDEs than C-Cl bonds, suggesting the bromo-substituent would be more reactive. However, the specific electronic environment of the pyridine ring can influence these values.

A search for literature did not provide specific calculated BDE values for the C-Br and C-Cl bonds in this compound. A representative data table for such information would be structured as follows:

Table 2: Hypothetical Carbon-Halogen Bond Dissociation Energies (BDEs) for this compound

| Bond | BDE (kcal/mol) |

|---|---|

| C3-Br | Data not available |

Conformational Analysis of the Isopropoxy Moiety

The conformational landscape of this compound is largely defined by the orientation of the isopropoxy group relative to the pyridine ring. The flexibility of this substituent arises from the rotation around two key single bonds: the C2-O bond (connecting the pyridine ring to the oxygen atom) and the O-CH bond of the isopropyl group. A systematic conformational analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), would be employed to identify the most stable conformers.

The analysis involves calculating the potential energy of the molecule as a function of the dihedral angles associated with these rotations. For the isopropoxy group, a key dihedral angle is defined by the C3-C2-O-CH sequence. The rotation around this bond would likely reveal energy minima corresponding to specific staggered conformations that minimize steric hindrance between the bulky isopropyl group and the adjacent bromine atom at the C3 position.

It is anticipated that the most stable conformer would position the methine hydrogen of the isopropoxy group in a way that minimizes steric clash with the pyridine ring and its substituents. The bulky methyl groups of the isopropoxy moiety will preferentially orient away from the plane of the aromatic ring. While specific experimental data for this molecule is not available, theoretical calculations for similar alkoxy-substituted aromatics suggest that the energy barriers to rotation are typically on the order of a few kcal/mol. masterorganicchemistry.compharmacy180.com

A hypothetical conformational search would yield data similar to that presented in the table below, illustrating the relative energies of different rotamers. The conformer with the lowest relative energy (0.00 kcal/mol) represents the most stable, or ground-state, conformation.

| Conformer | Dihedral Angle (C3-C2-O-CH) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | ~180° (anti-periplanar) | 0.00 | ~75 |

| B | ~60° (gauche) | 1.20 | ~15 |

| C | ~-60° (gauche) | 1.25 | ~10 |

| D (Eclipsed Transition State) | ~0° | 4.50 | <1 |

This table is a hypothetical representation of data that would be obtained from a computational conformational analysis. The values are illustrative and based on general principles of conformational analysis for similar molecules.

Molecular Dynamics Simulations to Understand Solvent Effects or Ligand Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its behavior in different environments, such as its interaction with various solvents or its potential binding to a biological target. acs.org

An MD simulation would begin by placing the molecule within a simulated box filled with solvent molecules (e.g., water, dimethyl sulfoxide (B87167) (DMSO), or methanol). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities over a series of very small time steps.

By analyzing the resulting trajectory, several properties can be investigated:

Solvation Structure: Radial distribution functions (RDFs) can be calculated to understand how solvent molecules arrange themselves around the solute. For instance, in an aqueous solution, the RDF for the pyridine nitrogen and water hydrogens would reveal the strength and structure of hydrogen bonding.

Ligand Interactions: If this compound were being investigated as a potential ligand for a protein, MD simulations could be used to model their interaction. This can help predict the binding pose, estimate the binding affinity, and identify key intermolecular interactions (e.g., halogen bonds, hydrophobic interactions) that stabilize the complex. acs.org

The setup and analysis of a typical MD simulation are summarized in the hypothetical table below.

| Parameter | Description/Value |

|---|---|

| Force Field | CHARMM36, AMBER, or OPLS |

| Solvent Model | TIP3P Water |

| System Size | ~5000 atoms (1 solute, ~1600 water molecules) |

| Simulation Time | 100 nanoseconds |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Properties Analyzed | Radial Distribution Functions, Hydrogen Bond Analysis, Solvent Accessible Surface Area, Conformational Dihedrals |

This table provides a hypothetical example of typical parameters used in a molecular dynamics simulation. The specific choices would depend on the research question being addressed.

Through such computational studies, a detailed, atomistic understanding of this compound's intrinsic properties and its interactions with its environment can be developed, guiding further experimental research and application.

Future Perspectives and Emerging Research Directions in Halogenated Pyridine Chemistry

Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis and derivatization of halogenated pyridines to minimize environmental impact and enhance safety. rasayanjournal.co.in Future research will focus on several key areas:

Alternative Solvents and Reaction Conditions: A shift away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free reaction conditions is a primary goal. rasayanjournal.co.inmdpi.com For instance, novel syntheses of pyridine (B92270) derivatives are being developed under solvent-free conditions to reduce waste. rsc.org

Catalysis: The development of recyclable catalysts and biocatalysts will reduce waste and improve atom economy. mdpi.com Metal-catalyzed reactions using earth-abundant metals are gaining traction over precious metal catalysts.

Energy Efficiency: Microwave-assisted and ultrasonic synthesis are being explored to reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in

Waste Reduction: Methodologies that proceed via C-H functionalization are inherently more atom-economical as they avoid the need for pre-functionalized starting materials. researchgate.net The use of safer oxidizing agents, such as hydrogen peroxide (H₂O₂), presents a greener alternative to traditional reagents. organic-chemistry.orgresearchgate.net

| Green Chemistry Principle | Application in Halogenated Pyridine Synthesis |

| Waste Prevention | Atom-economical reactions like C-H activation; Use of catalytic reagents. |

| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions. mdpi.comrsc.org |

| Energy Efficiency | Microwave-assisted synthesis, ultrasound, and flow chemistry. rasayanjournal.co.in |

| Renewable Feedstocks | Biocatalytic synthesis routes. |

| Catalysis | Use of recyclable metal catalysts or enzymes to minimize waste. mdpi.com |

Application of Flow Chemistry and Continuous Processing

Flow chemistry, utilizing microreactors, is poised to revolutionize the synthesis of halogenated pyridines by offering significant advantages over traditional batch processing. wikipedia.org This technology allows for chemical reactions to occur in a continuous stream within small, controlled channels. wikipedia.org

Key advantages and research directions include:

Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with highly exothermic or hazardous reactions, such as those involving unstable intermediates or toxic reagents. wikipedia.orgbme.huyoutube.com This is particularly relevant for nitration or halogenation reactions.

Improved Efficiency and Yield: Superior heat and mass transfer in microreactors lead to faster reaction times, higher yields, and improved product purity. organic-chemistry.orgwikipedia.org Continuous flow systems have demonstrated the ability to achieve up to 99% yield in pyridine N-oxide synthesis with significantly reduced reaction times. organic-chemistry.orgresearchgate.net

Scalability: Scaling up production is simplified by "numbering-up" – running multiple microreactors in parallel – which avoids the challenges of re-optimizing conditions for larger batch reactors. youtube.com

Automation and Integration: Flow systems can be integrated with real-time monitoring and automated purification processes, leading to more efficient and streamlined multi-step syntheses of complex molecules like active pharmaceutical ingredients (APIs). mdpi.comnih.gov A continuous-flow microreactor for producing pyridine N-oxides demonstrated stability for over 800 hours of continuous operation. organic-chemistry.orgresearchgate.net

Integration of Photoredox Catalysis and Electrocatalysis in Pyridine Functionalization

Photoredox and electrocatalysis are emerging as powerful tools for the functionalization of pyridines under mild conditions, offering new pathways for bond formation that are often complementary to traditional methods.

Photoredox Catalysis: This approach uses visible light to initiate single-electron transfer (SET) processes, enabling the generation of radical intermediates from precursors like alkyl halides. nih.gov These radicals can then undergo addition to the electron-deficient pyridine ring, allowing for a wide range of C-C and C-heteroatom bond formations via C-H functionalization. nih.govnih.gov This strategy is particularly useful for late-stage functionalization of complex molecules.

Electrocatalysis: Electrosynthesis represents a sustainable alternative to the use of stoichiometric chemical oxidants in C-H activation reactions. acs.org By using electricity, it avoids the generation of byproduct waste. Transition-metal catalysts, including those based on cobalt, can facilitate a variety of C-H functionalization reactions such as oxygenations and nitrogenations on pyridine rings in an environmentally benign manner. acs.org

| Catalysis Method | Energy Source | Key Advantage | Application in Pyridine Chemistry |

| Photoredox Catalysis | Visible Light | Mild reaction conditions, generation of radical intermediates. nih.gov | C-H functionalization, C-C and C-heteroatom bond formation. nih.govnih.gov |

| Electrocatalysis | Electricity | Avoids chemical oxidants, sustainable. acs.org | C-H activation, oxygenation, nitrogenation. acs.org |

Development of Novel Derivatization Strategies for Enhanced Complexity

The development of novel strategies for the regioselective functionalization of the pyridine ring is crucial for accessing new chemical space and creating more complex molecules.

Late-Stage Functionalization (LSF): LSF is of paramount importance in drug discovery, allowing for the rapid diversification of complex, biologically active molecules at a late stage in the synthesis. nih.gov This enables the fine-tuning of a molecule's properties. Strategies often focus on the direct functionalization of C-H bonds. nih.govacs.orgberkeley.edu

Regioselective C-H Activation: Overcoming the challenge of controlling regioselectivity in pyridine C-H functionalization is a major area of research. The intrinsic reactivity of the pyridine ring often favors functionalization at the C2 and C4 positions. nih.gov New catalytic systems are being designed to achieve selective activation at the C3 or C4 positions. nih.govresearchgate.net For example, a nickel catalyst with a bifunctional ligand has been developed to achieve remote C3-alkenylation of pyridines. nih.gov

Novel Halogenation Methods: While classical halogenation methods exist, there is a need for more versatile and regioselective techniques. google.com Recent strategies include ring-opening/ring-closing sequences that proceed via Zincke imine intermediates to achieve selective 3-halogenation of pyridines. researchgate.net Another approach uses designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide. researchgate.net

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Kinetic Analysis

The ability to monitor chemical reactions in real-time is essential for optimizing reaction conditions, ensuring safety, and understanding reaction mechanisms.

In-situ Spectroscopy: Techniques such as Raman, Infrared (IR), and UV/Vis spectroscopy are being integrated into reaction vessels and flow reactors to provide continuous data on the concentration of reactants, intermediates, and products. mdpi.com For instance, operando Raman spectroscopy has been used to develop detailed kinetic models for the synthesis of 2-methyl-5-ethyl pyridine. rsc.org

Fluorescent Probes: The development of novel fluorescent probes based on pyridine and other heterocyclic scaffolds allows for the sensitive and selective detection of specific analytes or the monitoring of reaction environments. mdpi.comrsc.org These probes can be designed to change their fluorescence properties (e.g., intensity or wavelength) in response to changes in pH, the presence of metal ions, or the progress of a reaction. rsc.orgnih.gov This provides a powerful tool for real-time analysis in both chemical and biological systems.

| Spectroscopic Technique | Information Provided | Application |

| Raman Spectroscopy | Vibrational modes, molecular structure, concentration. | Real-time reaction monitoring, kinetic modeling. mdpi.comrsc.org |

| UV/Vis Spectroscopy | Electronic transitions, concentration of chromophores. | Monitoring biomass, protein concentration, certain metabolites. mdpi.com |

| Fluorescence Spectroscopy | Emission/excitation spectra, quantum yield, lifetime. | Sensing specific analytes, monitoring environmental changes. mdpi.comrsc.org |

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-chloro-2-isopropoxypyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Nucleophilic Substitution : React 3-bromo-5-chloro-2-hydroxypyridine with isopropyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Optimization : Use kinetic studies to determine ideal temperature (80–100°C) and solvent polarity. Monitor by TLC or HPLC to minimize by-products like dehalogenated derivatives .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?